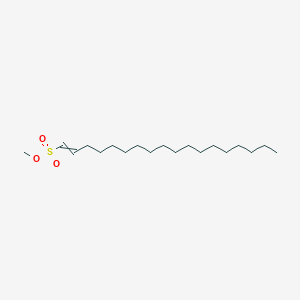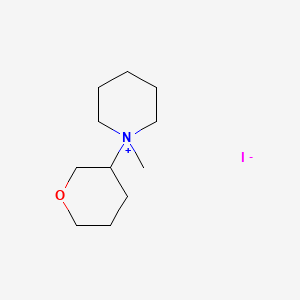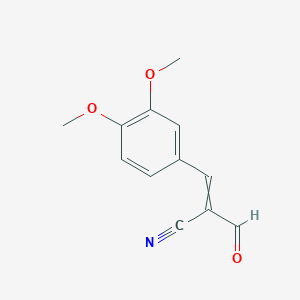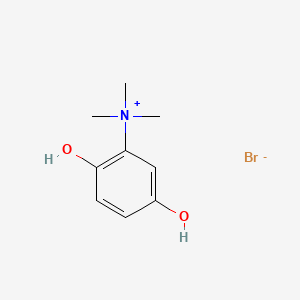![molecular formula C9H8I2 B14483861 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 65886-93-3](/img/structure/B14483861.png)
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3-(iodomethyl)bicyclo[420]octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene typically involves multi-step organic reactions. One common method involves the use of rhodium (I) complexes as catalysts. The process starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired compound in a one-pot procedure.
Analyse Des Réactions Chimiques
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex structures.
Applications De Recherche Scientifique
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, affecting the compound’s reactivity and stability. The pathways involved in these interactions are often studied using computational chemistry methods to predict the compound’s behavior in various environments .
Comparaison Avec Des Composés Similaires
2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds, such as:
Benzocyclobutene: Similar bicyclic structure but lacks the iodine atoms.
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the iodine substituents.
1,2-Dihydrobenzocyclobutene: Another related compound with a similar core structure but different functional groups.
These comparisons highlight the uniqueness of this compound, particularly its iodine substituents, which contribute to its distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
65886-93-3 |
|---|---|
Formule moléculaire |
C9H8I2 |
Poids moléculaire |
369.97 g/mol |
Nom IUPAC |
2-iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C9H8I2/c10-5-7-2-1-6-3-4-8(6)9(7)11/h1-2H,3-5H2 |
Clé InChI |
UIFCJJJUQSXTEU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C=CC(=C2I)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)


![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)





![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)

![3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione](/img/structure/B14483870.png)
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
